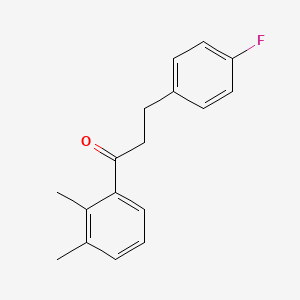

2',3'-Dimethyl-3-(4-fluorophenyl)propiophenone

描述

Historical Context and Development of Propiophenone Derivatives

The development of propiophenone derivatives traces its origins to fundamental discoveries in organic chemistry during the early twentieth century, with Ludwig Claisen's work establishing foundational synthetic methodologies for these compounds. Claisen demonstrated that α-methoxystyrene could be converted to propiophenone when heated at 300 degrees Celsius for one hour, achieving a yield of sixty-five percent, which represented a significant advancement in ketone synthesis at the time. The industrial significance of propiophenone compounds became apparent through the development of Friedel-Crafts acylation reactions, which enabled the preparation of propiophenone through the reaction of propanoyl chloride with benzene. Commercial production methods subsequently evolved to include ketonization processes utilizing benzoic acid and propionic acid over calcium acetate and alumina catalysts at temperatures ranging from 450 to 550 degrees Celsius.

The pharmaceutical applications of propiophenone derivatives emerged prominently in the latter half of the twentieth century, as evidenced by patent documentation from the 1970s describing novel propiophenone derivatives prepared through reactions involving propiophenone, formaldehyde, and piperidine. These early pharmaceutical investigations established propiophenone as an intermediate in the synthesis of numerous therapeutic compounds, including phenmetrazine and propoxyphen. The systematic exploration of propiophenone derivatives continued through the 1980s and 1990s, with researchers investigating various substitution patterns to optimize biological activity and pharmacological properties.

Modern research efforts have expanded the scope of propiophenone derivative applications, particularly in the development of compounds with antidiabetic properties. Kumar and colleagues synthesized a comprehensive series of propiophenone derivatives and evaluated their antihyperglycemic activities using multiple in vivo models, including sucrose loaded models and diabetic mouse models. Their work demonstrated that strategic structural modifications of the propiophenone scaffold could yield compounds with significant therapeutic potential, establishing a foundation for continued research into fluorinated and methylated derivatives such as 2',3'-Dimethyl-3-(4-fluorophenyl)propiophenone.

Structural Classification and Nomenclature

Propiophenone derivatives belong to the broader classification of aromatic ketones, specifically representing aryl ketones where the carbonyl group is directly attached to an aromatic ring system. The fundamental propiophenone structure consists of a phenyl group attached to a carbonyl carbon, which is further connected to an ethyl group, establishing the basic C₆H₅C(O)CH₂CH₃ framework. Within the systematic nomenclature framework established by the International Union of Pure and Applied Chemistry, ketones receive the characteristic suffix '-one', with positional numbering typically beginning from the end nearest the carbonyl group.

The compound this compound exhibits a complex substitution pattern that requires careful nomenclature consideration. The primary designation '1-(2,3-Dimethylphenyl)-3-(4-fluorophenyl)propan-1-one' reflects the International Union of Pure and Applied Chemistry systematic naming convention, clearly indicating the positions of all substituents. The primed numbering system (2', 3') distinguishes the methyl substitutions on the aromatic ring directly attached to the carbonyl group from other structural elements. The molecular structure incorporates both electron-donating methyl groups and an electron-withdrawing fluorine atom, creating a complex electronic environment that influences the compound's chemical reactivity and biological activity.

The structural complexity of this compound places it within the category of polysubstituted aromatic ketones, where multiple functional groups contribute to the overall molecular properties. The presence of the fluorine atom introduces unique characteristics compared to purely hydrocarbon-based propiophenone derivatives, as fluorine substitution typically enhances metabolic stability and can modulate biological activity through electronic effects. The methyl substitutions at the 2' and 3' positions create steric hindrance around the aromatic ring, potentially influencing the compound's ability to interact with biological targets and its overall pharmacokinetic profile.

Position of this compound in Organic Chemistry

Within the broader context of organic chemistry, this compound occupies a significant position as a representative example of advanced aromatic ketone chemistry, demonstrating the sophisticated molecular architectures achievable through systematic substitution strategies. The compound exemplifies the principles of structure-activity relationships in medicinal chemistry, where specific substitution patterns are employed to optimize molecular properties for desired applications. Research conducted by Chen and colleagues utilized quantitative structure-activity relationship studies to investigate propiophenone oxime derivatives, establishing mathematical models that correlate structural features with biological activity against Sphaerotheca fuliginea.

The fluorinated nature of this compound positions it within the rapidly expanding field of organofluorine chemistry, where fluorine substitution is increasingly employed to enhance drug-like properties. The strategic incorporation of fluorine atoms in pharmaceutical compounds has become a standard approach for improving metabolic stability, modulating lipophilicity, and enhancing binding affinity to biological targets. The compound's complex substitution pattern, featuring both methyl and fluorine substituents, represents an advanced example of polyfunctional aromatic ketone design.

Contemporary research applications of propiophenone derivatives have expanded beyond traditional pharmaceutical synthesis to include specialized applications in materials science and chemical biology. The work of Kumar and colleagues demonstrated that propiophenone derivatives could serve as effective antihyperglycemic agents, with certain compounds showing significant activity in reducing body weight and controlling blood glucose levels in diabetic mouse models. Their research revealed that compounds within this structural class could efficiently inhibit protein tyrosine phosphatase-1B, establishing a clear mechanistic basis for their antidiabetic activity.

The synthetic accessibility of this compound through established organic chemistry methodologies makes it an attractive target for research laboratories investigating structure-activity relationships in aromatic ketone systems. The compound's multiple substitution sites provide opportunities for further structural modification, enabling systematic exploration of how different substituent patterns influence biological activity and chemical properties. This flexibility in synthetic modification has made propiophenone derivatives valuable scaffolds in drug discovery programs, where researchers can systematically optimize molecular properties through iterative design and synthesis cycles.

属性

IUPAC Name |

1-(2,3-dimethylphenyl)-3-(4-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FO/c1-12-4-3-5-16(13(12)2)17(19)11-8-14-6-9-15(18)10-7-14/h3-7,9-10H,8,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCZRCVAGRIYHPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)CCC2=CC=C(C=C2)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90644578 | |

| Record name | 1-(2,3-Dimethylphenyl)-3-(4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898768-25-7 | |

| Record name | 1-(2,3-Dimethylphenyl)-3-(4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’-Dimethyl-3-(4-fluorophenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 2,3-dimethylbenzene with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods: On an industrial scale, the production of 2’,3’-Dimethyl-3-(4-fluorophenyl)propiophenone follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the formation of alcohols.

Substitution: The aromatic ring in 2’,3’-Dimethyl-3-(4-fluorophenyl)propiophenone can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Nitric acid for nitration, bromine for bromination.

Major Products:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Nitro or halogenated derivatives

科学研究应用

Biological Activities

Research indicates that 2',3'-Dimethyl-3-(4-fluorophenyl)propiophenone exhibits potential biological activities, including:

- Antimicrobial Properties : Studies have demonstrated its effectiveness against various bacteria and fungi.

- Anticancer Activity : Preliminary investigations suggest that the compound may inhibit the growth of certain cancer cell lines through mechanisms involving enzyme inhibition and receptor binding .

Case Studies

- Anticancer Research : A study evaluated the compound's effects on human cancer cell lines, revealing significant cytotoxicity with IC50 values in the nanomolar range. The results indicated that the fluorine substitution enhances its binding affinity to biological targets .

- Antimicrobial Efficacy : In vitro tests showed that this compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties, indicating its potential use in developing new antimicrobial agents .

Applications in Research

The unique structural features of this compound make it valuable in several research areas:

- Medicinal Chemistry : It serves as an intermediate for synthesizing more complex organic molecules and therapeutic agents.

- Analytical Chemistry : The compound is utilized in gas chromatography-mass spectrometry (GC-MS) for identifying novel psychoactive substances due to its distinct spectral characteristics .

- Material Science : Its chemical properties allow for exploration in developing new materials with specific functionalities .

| Activity Type | Target Organisms/Cells | IC50 (µM) | References |

|---|---|---|---|

| Antimicrobial | Various bacteria | < 1 | |

| Antifungal | Fungal strains | < 2 | |

| Anticancer | Human cancer cell lines | < 0.5 |

Table 2: Synthesis Conditions

| Step | Reagents | Conditions |

|---|---|---|

| Friedel-Crafts Acylation | 2,5-Dimethylbenzoyl chloride | Anhydrous environment |

| 4-Fluorobenzene | Lewis acid catalyst |

作用机制

The mechanism of action of 2’,3’-Dimethyl-3-(4-fluorophenyl)propiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity and selectivity towards these targets. The compound may modulate biochemical pathways, leading to its observed biological effects .

相似化合物的比较

Comparison with Structural Analogs

Substituent Effects on Molecular Geometry

- Planarity and Steric Effects: The 4-fluorophenyl group introduces steric hindrance, as seen in metalloporphyrins and triazolyl-thiazole derivatives, leading to nonplanar geometries . For example, fluorophenyl-substituted porphyrins exhibit distortion due to steric repulsion between substituents and the macrocycle . Similarly, the target compound’s 2',3'-dimethyl groups likely induce torsional strain, reducing planarity compared to unsubstituted propiophenones.

- Isomerism: highlights how minor substituent differences (e.g., methoxy vs. hydroxyl groups) in phenylphenalenones lead to distinct NMR profiles and stereoisomerism. This suggests that 2',3'-dimethyl-3-(4-fluorophenyl)propiophenone may exhibit unique spectral signatures compared to its 3',4'-dimethyl isomer .

Key Structural Analogs (Table 1)

*Hypothetical data inferred from analogs.

Reactivity Differences

- Steric Hindrance: The 2',3'-dimethyl groups may reduce reactivity in hydrogenation or amination reactions. For example, propiophenone amination over Pd catalysts yields only 12% amine due to steric effects .

Physicochemical Properties

- Solubility: Fluorinated compounds generally exhibit lower aqueous solubility. For instance, fluorophenyl-substituted azetidinones require DMF for crystallization .

- Thermal Stability : Methyl groups may increase melting points compared to halogenated analogs. The dichloro derivative (CAS 898781-67-4) likely has higher thermal stability due to stronger C-Cl bonds .

生物活性

2',3'-Dimethyl-3-(4-fluorophenyl)propiophenone is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing relevant studies, mechanisms of action, and potential applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₅H₁₃F₁O

- Molecular Weight : 232.26 g/mol

The presence of a fluorine atom and two methyl groups on the aromatic ring enhances the compound's lipophilicity and reactivity, which may contribute to its biological activities.

The biological activity of this compound is thought to involve interactions with various molecular targets, including enzymes and receptors. The halogen (fluorine) substitution is particularly significant as it can influence binding affinity and specificity through:

- Halogen Bonding : Enhancing interactions with biomolecules.

- Modulation of Enzyme Activity : Potential inhibition or activation of specific enzymes involved in metabolic pathways.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. For instance, studies have shown that compounds with similar structures demonstrate significant activity against various pathogens, including bacteria and fungi.

Case Study: Antifungal Activity

A study investigating the antifungal properties of structurally related compounds found that derivatives with fluorine substitutions exhibited enhanced activity against Candida albicans. The minimum inhibitory concentration (MIC) for effective compounds was reported at concentrations as low as 7.8 μg/mL, suggesting that this compound may possess similar efficacy in inhibiting fungal growth.

Anticancer Activity

The anticancer potential of this compound has also been explored. Preliminary findings suggest that it may induce apoptosis in cancer cell lines through mechanisms such as:

- Inhibition of Cell Proliferation : Reducing growth rates in various cancer cell types.

- Induction of Apoptosis : Triggering programmed cell death pathways, potentially through the activation of caspases.

Research Findings

A comparative study on related compounds indicated that those with similar structural motifs displayed significant cytotoxicity against breast cancer cell lines, with IC50 values ranging from 10 to 30 μM. These findings warrant further investigation into the specific pathways influenced by this compound.

Summary of Biological Activities

常见问题

Basic Research Questions

Q. What are the established synthesis routes for 2',3'-Dimethyl-3-(4-fluorophenyl)propiophenone, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves Friedel-Crafts acylation of 4-fluorobenzene derivatives with substituted propanoyl chlorides. Key parameters include temperature control (80–120°C), solvent selection (e.g., dichloromethane or toluene), and catalysis (AlCl₃ or FeCl₃). For regioselectivity, steric effects from the 2',3'-dimethyl groups require careful optimization of stoichiometry and reaction time. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

- Experimental Design Tip : Monitor reaction progress using TLC with UV visualization. Confirm product identity via -NMR and -NMR to resolve overlapping signals from aromatic and methyl groups.

Q. How can crystallographic data resolve structural ambiguities in this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for confirming the spatial arrangement of substituents. Use SHELXL for refinement, ensuring anisotropic displacement parameters for fluorine atoms due to their high electron density. Twinning or disorder in the methyl groups may require iterative refinement cycles .

- Data Analysis : Compare experimental bond lengths (e.g., C-F: ~1.35 Å) with DFT-optimized geometries to validate structural accuracy. Public crystallographic databases (e.g., CCDC) provide reference data for analogous fluorinated propiophenones .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Mass Spectrometry : High-resolution ESI-MS or EI-MS can confirm molecular weight (, expected [M+H]⁺: 257.1245).

- IR Spectroscopy : Look for carbonyl stretch (~1680 cm⁻¹) and C-F vibrations (~1220 cm⁻¹).

- NMR : Use -NMR to detect the fluorophenyl moiety (δ ≈ -115 ppm relative to CFCl₃) and DEPT-135 for methyl group assignments .

Advanced Research Questions

Q. How can computational methods predict reactivity in derivatization reactions involving this compound?

- Methodological Answer : Employ density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to model electrophilic aromatic substitution (EAS) sites. The 4-fluorophenyl group directs incoming electrophiles to the para position, while steric hindrance from the 2',3'-dimethyl groups may favor meta substitution in some cases. Compare Fukui indices () to identify nucleophilic hotspots .

- Data Contradiction Analysis : If experimental results conflict with computational predictions (e.g., unexpected regioselectivity), re-evaluate solvent effects or transition-state stabilization using implicit solvation models (e.g., PCM).

Q. What strategies mitigate challenges in synthesizing fluorinated analogs of this compound?

- Methodological Answer : Fluorine’s electronegativity often complicates nucleophilic substitution. Use Buchwald-Hartwig amination or Ullmann coupling for introducing nitrogen-based substituents. For light-mediated functionalization (e.g., α-perfluoroalkylation), optimize UV wavelength (254–365 nm) and radical initiators (e.g., AIBN) to avoid side reactions .

- Case Study : A related compound, 4'-(2,4-Difluorophenoxy)acetophenone, required pH-controlled conditions (pH 4–6) during synthesis to stabilize intermediates. Apply similar buffering techniques to improve yields .

Q. How can discrepancies between theoretical and experimental XRD data be addressed?

- Methodological Answer : Discrepancies often arise from dynamic disorder or thermal motion. Use Hirshfeld surface analysis to assess intermolecular interactions (e.g., C-H···F contacts). If SHELXL refinement fails to converge, apply restraints to methyl group torsion angles or employ twin-law corrections for overlapping reflections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。